8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. This compound features a fluorine atom at the 8th position, a methyl group at the 6th position, and a ketone group at the 1st position of the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a substituted naphthalene derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Ketone Formation: The ketone group can be introduced through oxidation reactions, such as using Jones reagent (chromic acid in acetone).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable processes with optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors for better control over reaction parameters and the use of robust catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones with various functional groups replacing the fluorine atom.
Scientific Research Applications
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity to targets due to its electronegativity, while the ketone group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
8-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, which can affect its chemical properties and interactions.
8-Fluoro-6-methyl-naphthalene:
Uniqueness
The presence of both the fluorine and methyl groups, along with the ketone functionality, makes 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one unique. These substituents confer specific electronic and steric properties that can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
8-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-5-8-3-2-4-10(13)11(8)9(12)6-7/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZTVWNEHROOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.